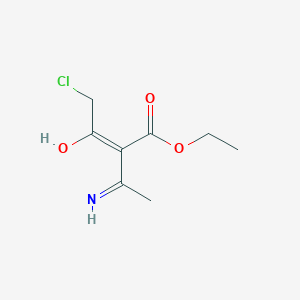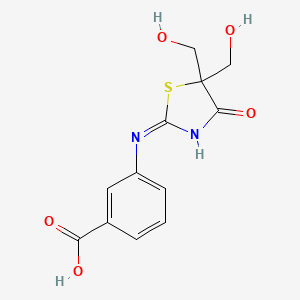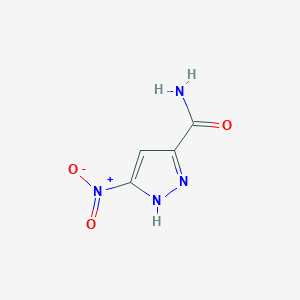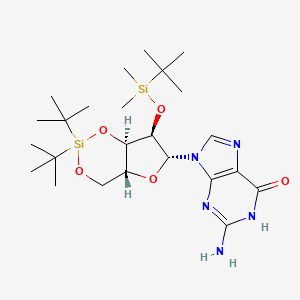![molecular formula C10H7N3O2 B1417580 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 871025-06-8](/img/structure/B1417580.png)
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Overview
Description
“6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known for their biological and chemotherapeutic importance . They exhibit various biological activities like enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .
Synthesis Analysis
A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The structure of these compounds was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package . H atom positions were calculated geometrically and were refined according to the riding model .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, to which our compound belongs, has been extensively studied for its anticancer properties. Specifically, derivatives of this compound have shown in vitro cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549). These compounds can inhibit cell division and induce apoptosis in tumor cells, making them potential candidates for cancer chemotherapy .
CDK2 Inhibition
CDK2 (Cyclin-dependent kinase 2) is a critical enzyme in the regulation of the cell cycle and is a target for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors. They exhibit significant inhibitory activity, which could lead to the development of new anticancer drugs with improved selectivity and pharmacokinetic profiles .
Free Radical Scavenging
Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their free radical scavenging activity . This property is essential because free radicals are associated with various diseases, including cancer and neurodegenerative disorders. Compounds with free radical scavenging abilities can serve as protective agents against oxidative stress .
Enzymatic Inhibitory Activity
The enzymatic inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against key enzymes involved in cancer progression has been reported. By inhibiting these enzymes, the compounds can halt the growth and spread of cancer cells, offering a pathway to potent anticancer drugs .
Organic Electronics
The diketopyrrolopyrrole (DPP) moiety, which is structurally related to our compound, is used in the preparation of donor–acceptor polymers as active semiconductors. These materials are crucial for organic electronics, indicating that our compound could be a building block for electronic devices .
Antiviral Research
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized for antiviral studies. These compounds can be designed to target specific viral enzymes or processes, thereby inhibiting viral replication and offering a route to new antiviral medications .
Molecular Modeling Investigations
The pyrazolo[3,4-d]pyrimidine scaffold is used in molecular modeling to design new compounds with desired biological activities. Through computational studies, researchers can predict the efficacy of these compounds before synthesis, saving time and resources in drug development .
Cell Cycle Progression and Apoptosis Induction
Compounds based on pyrazolo[3,4-d]pyrimidine have been shown to alter cell cycle progression and induce apoptosis within cancer cells. This dual activity is crucial for the development of therapeutics that can effectively eliminate cancer cells without harming healthy cells .
Future Directions
properties
IUPAC Name |
6-(furan-2-yl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10-9-7(11-5-12-10)4-6(13-9)8-2-1-3-15-8/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBCBWBNKGAKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737415 | |
| Record name | 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol | |
CAS RN |
871025-06-8 | |
| Record name | 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)


![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)
